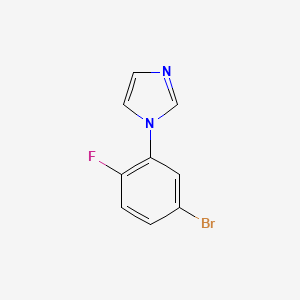

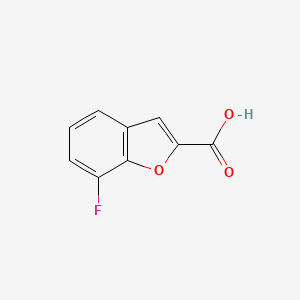

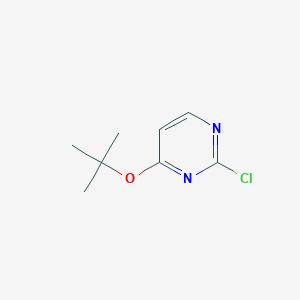

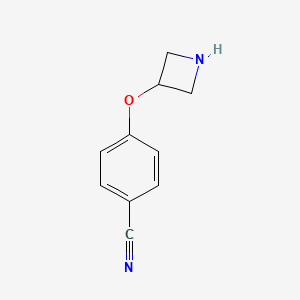

1-(5-Bromo-2-fluorophenyl)-1h-imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of imidazole derivatives, including those with bromo-fluorophenyl groups, involves various methods and starting materials. For instance, o-Bromophenyl isocyanide reacts with primary amines under CuI catalysis to afford 1-substituted benzimidazoles, although this method was not directly applied to 1-(5-Bromo-2-fluorophenyl)-1H-imidazole . Another approach involves the use of 4-bromo-2-fluoroaniline as a starting material, which undergoes a series of reactions including nitration, chlorination, N-alkylation, reduction, and condensation to synthesize related compounds such as 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one . These methods highlight the versatility of synthetic routes for creating imidazole derivatives with specific substituents.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of imidazole derivatives. For example, the structure of a related compound, 2-(4-bromophenyl)-1-(3-fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole, was elucidated using this method, and the intercontacts in the crystal were analyzed using Hirshfeld surface analysis . Similarly, the structure of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile was confirmed by X-ray crystallographic studies, which revealed an intramolecular hydrogen bond . These analyses provide detailed insights into the molecular geometry and intermolecular interactions of imidazole derivatives.

Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions. The reaction mechanism for the synthesis of 4,5-bis(4-bromophenyl)-2-phenyl-1H-imidazole was studied, revealing a process involving catalysis, oxidation, and Debus cycloaddition reaction . The reaction conditions were optimized to achieve a high yield of the product. This demonstrates the complexity and specificity of the reactions involved in synthesizing substituted imidazoles.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For instance, the positive potential on the nitrogen atoms of the imidazole ring was revealed through molecular electrostatic surface analysis for a compound closely related to 1-(5-Bromo-2-fluorophenyl)-1H-imidazole . Additionally, the molecular docking of a similar compound to the active site of Candida albicans dihydrofolate reductase indicated a tight binding, suggesting potential biological activity . These analyses are crucial for understanding the behavior of these compounds in various environments and their potential applications.

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known to be a biochemical reagent used as a biological material or organic compound in life science related research .

Biochemical Pathways

Given its role as a biochemical reagent, it is likely involved in various biochemical reactions and pathways in life science research .

Result of Action

As a biochemical reagent, it is likely to have diverse effects depending on the specific biological context in which it is used .

Propiedades

IUPAC Name |

1-(5-bromo-2-fluorophenyl)imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFN2/c10-7-1-2-8(11)9(5-7)13-4-3-12-6-13/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBTAHCQEABZCRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)N2C=CN=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Bromo-2-fluorophenyl)-1h-imidazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Azabicyclo[3.2.2]nonan-3-one](/img/structure/B1290067.png)

![(4-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid](/img/structure/B1290094.png)